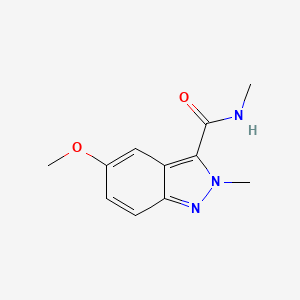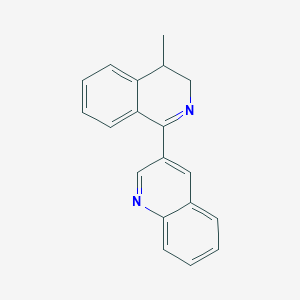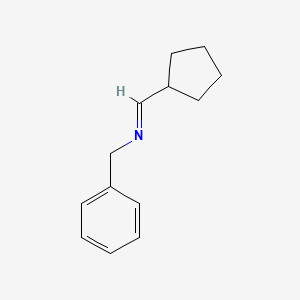![molecular formula C12H23NO3 B12617486 Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate CAS No. 917871-76-2](/img/structure/B12617486.png)
Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its stability and unique properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of a piperidine ring substituted with four methyl groups, which contributes to its steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The resulting 2,2,6,6-tetramethylpiperidine is then oxidized to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. The use of catalysts such as copper or other transition metals can enhance the efficiency of the oxidation reaction. The reaction conditions typically include controlled temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles that attack the piperidine ring, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications, including as antioxidants and stabilizers[][9].
Mechanism of Action
The mechanism of action of Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate involves its ability to act as a free radical scavenger. The piperidine ring, with its steric hindrance, stabilizes the radical form, allowing it to effectively neutralize reactive oxygen species. This property is particularly valuable in oxidation reactions, where the compound can facilitate the conversion of alcohols to carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, known for its use as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in oxidation reactions and as a spin label.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with applications in polymer chemistry.
Uniqueness
Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate stands out due to its specific structure, which imparts unique stability and reactivity. Its ability to act as a free radical scavenger and its applications in various fields make it a valuable compound in both research and industry.
Properties
CAS No. |
917871-76-2 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
methyl 2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyacetate |
InChI |
InChI=1S/C12H23NO3/c1-11(2)7-6-8-12(3,4)13(11)16-9-10(14)15-5/h6-9H2,1-5H3 |
InChI Key |
SZWZJTWEXMLNCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OCC(=O)OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)



![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-](/img/structure/B12617434.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)
![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)
![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12617449.png)

![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)

